molecular formula C16H18FN3O3 B1679917 Norfloxacin CAS No. 70458-96-7

Norfloxacin

Número de catálogo: B1679917
Número CAS: 70458-96-7
Peso molecular: 319.33 g/mol
Clave InChI: OGJPXUAPXNRGGI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La norfloxacina se puede sintetizar haciendo reaccionar 1-etil-6-fluoro-7-cloro-4-oxo-1,4-dihidroquinolina-3-carboxilato con piperazina. La reacción se lleva a cabo típicamente en condiciones suaves, y el producto se purifica mediante cristalización .

Métodos de producción industrial: La producción industrial de norfloxacina implica la reacción directa de 1-etil-6-fluoro-7-cloro-4-oxo-1,4-dihidroquinolina-3-carboxilato con piperazina o N-etil piperazina. Este método es ventajoso debido a sus cortos pasos de reacción, baja temperatura de reacción, alto rendimiento y reducción de subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones: La norfloxacina experimenta diversas reacciones químicas, entre ellas:

Reactivos y condiciones comunes:

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios análogos de norfloxacina con propiedades antibacterianas modificadas .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Norfloxacin exhibits significant antibacterial properties, particularly against:

  • Gram-negative bacteria : Effective against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Neisseria gonorrhoeae.
  • Gram-positive bacteria : While less potent than against Gram-negative strains, it still shows activity against certain Gram-positive organisms.

Table 1: Comparative Antibacterial Efficacy of this compound

PathogenEfficacy (Cure Rate)Comparison Antibiotic
E. coli67-100%Co-trimoxazole
Pseudomonas aeruginosaVariableCiprofloxacin
N. gonorrhoeaeEffectiveSpectinomycin

Clinical Applications

This compound is primarily utilized for treating:

  • Urinary Tract Infections (UTIs) : Effective in both uncomplicated and complicated cases.
  • Gonorrhea : Historically used but now with reduced efficacy due to resistance.
  • Prostatitis : Demonstrated high cure rates in chronic bacterial prostatitis cases.

Case Study: Treatment of Complicated UTIs

In a review involving 285 patients with complicated UTIs treated with this compound (400 mg twice daily), the bacteriologic cure rate ranged from 67% to 100%, with minimal adverse effects reported . The study highlighted that over 95% of pretreatment isolates were susceptible to this compound.

Formulation Development

Recent studies have focused on enhancing the bioavailability and stability of this compound through novel formulations:

  • Extended-release tablets : Developed using hydrophilic polymers to improve patient compliance and reduce dosing frequency. Stability studies showed promising results, maintaining efficacy over six months under controlled conditions .

Table 2: Formulation Characteristics of this compound Extended-release Tablets

Formulation TypePolymer UsedStability (Months)Release Mechanism
Hydrophilic Matrix SystemHydroxypropylmethylcellulose6Drug diffusion and polymer erosion

Safety Profile and Adverse Reactions

This compound has been generally well tolerated in clinical use, with a low incidence of serious adverse effects. Common side effects include gastrointestinal disturbances and mild allergic reactions. Notably, severe hypersensitivity reactions such as Stevens-Johnson syndrome have been documented but are rare .

Table 3: Reported Adverse Effects of this compound

Adverse EffectIncidence RateSeverity
Nausea5-10%Mild
Dyspepsia3-5%Mild
Stevens-Johnson SyndromeRare (<1%)Severe

Resistance Patterns

Despite its effectiveness, the emergence of bacterial resistance is a growing concern. Studies indicate that while this compound has a lower propensity for inducing resistance compared to other antibiotics, cases of resistant strains have been reported in recurrent infections .

Actividad Biológica

Norfloxacin is a fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity. It primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division. This article explores the biological activity of this compound, including its efficacy against various bacterial strains, mechanisms of action, and relevant clinical studies.

This compound functions by inhibiting the activity of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. The inhibition of these enzymes leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death. This mechanism is characteristic of fluoroquinolones, making them effective against a wide range of Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

Numerous studies have evaluated the antibacterial activity of this compound against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) against selected bacterial strains:

Bacterial Strain MIC (µg/mL)
Escherichia coli< 1
Klebsiella spp.< 1
Proteus mirabilis< 1
Pseudomonas aeruginosa0.5 - 2
Staphylococcus saprophyticus< 1
Enterococcus spp.< 1

These findings indicate that this compound is particularly effective against common uropathogens and other clinically relevant bacteria .

Efficacy in Urinary Tract Infections (UTIs)

A randomized controlled trial demonstrated that this compound significantly outperformed cefadroxil in treating acute pyelonephritis. In this study, the bacteriological cure rate for this compound was 98% compared to 65% for cefadroxil (p < 0.0001) . The study highlighted that this compound's efficacy was especially pronounced in patients with complicating factors like diabetes mellitus.

Long-term Effects in Cirrhosis Patients

Another study investigated the long-term effects of this compound in patients with advanced cirrhosis. Although it did not significantly reduce mortality after six months, it was associated with a lower incidence of Gram-negative bacterial infections . The cumulative incidence of death at six months was lower in the this compound group compared to placebo, particularly among patients with low ascitic fluid protein concentrations.

Case Studies

Case Study: Travel-related Diarrhea

In a double-blind placebo-controlled trial involving travelers to endemic regions, this compound was shown to be effective in treating traveler's diarrhea. By the end of treatment, a significantly higher number of patients treated with this compound reported being cured compared to those receiving placebo (34 vs. 18) . The mean time to cure was also shorter in the this compound group (3.2 days vs. 4.4 days).

Recent Developments and Derivatives

Recent research has focused on synthesizing derivatives of this compound to enhance its antibacterial properties. For instance, a study synthesized N-4-substituted piperazinyl amino acid derivatives that exhibited increased antibacterial activity compared to the parent compound . Molecular modeling confirmed that these derivatives could establish additional interactions with target enzymes, potentially leading to improved therapeutic outcomes.

Q & A

Basic Research Questions

Q. How can researchers design experiments to determine norfloxacin concentrations in biological matrices like serum or tissue?

Methodological Answer: Use validated analytical techniques such as high-performance liquid chromatography (HPLC) or spectrophotometry. For example, a spectrophotometric method employing chemometric models (e.g., CLS, PLS, or RBF-ANN) can resolve overlapping spectral peaks of this compound and metabolites in rabbit serum . Ensure calibration curves meet linearity criteria (e.g., R² > 0.999) and validate precision/recovery rates per ICH guidelines .

Q. What statistical approaches are recommended for analyzing this compound’s antimicrobial resistance data in bacterial isolates?

Methodological Answer: Apply logistic regression to correlate resistance rates with variables like dosing regimens or geographic regions. Use Kaplan-Meier survival analysis for time-dependent resistance emergence. For small datasets, non-parametric tests (e.g., Mann-Whitney U) are preferable. Always report confidence intervals and p-values adjusted for multiple comparisons .

Q. How should stability-indicating methods for this compound be validated in pharmaceutical formulations?

Methodological Answer: Employ reverse-phase HPLC with forced degradation studies (acid/alkali hydrolysis, oxidation, photolysis). Quantify degradation products using peak purity analysis and mass balance calculations. Ensure specificity by confirming baseline separation between this compound and degradation peaks. Refer to ICH Q2(R1) for validation parameters (e.g., LOD ≤ 0.05%) .

Advanced Research Questions

Q. How can chemometric models address spectral interference in simultaneous quantification of this compound and co-administered fluoroquinolones?

Methodological Answer: Compare partial least squares (PLS) and radial basis function artificial neural networks (RBF-ANN) for multi-component analysis. PLS is robust for linear datasets, while RBF-ANN excels in non-linear scenarios (e.g., pH-dependent spectral shifts). Validate models using root mean squared error (RMSE) and cross-validation .

Q. What experimental designs optimize in vivo pharmacokinetic studies of this compound in animal models?

Methodological Answer: Use crossover designs to minimize inter-subject variability. For bioavailability studies, collect serial blood samples post-administration and analyze using non-compartmental models (e.g., WinNonlin). Include control groups to assess matrix effects in bioanalytical assays .

Q. How do researchers reconcile contradictory data on this compound’s efficacy against biofilm-forming pathogens?

Methodological Answer: Conduct meta-analyses with subgroup stratification by biofilm maturity (e.g., 24h vs. 72h biofilms) or pathogen type (Gram-negative vs. Gram-positive). Use standardized assays like the Calgary Biofilm Device and report minimum biofilm eradication concentrations (MBEC) with SEM .

Q. What methodologies are effective for detecting this compound resistance genes in environmental samples?

Methodological Answer: Deploy metagenomic sequencing (shotgun or targeted amplicon) with primers for qnrS, qnrB, and aac(6')-Ib-cr genes. Validate via qPCR and correlate gene abundance with this compound residues quantified by LC-MS/MS. Normalize data to 16S rRNA gene counts .

Q. Methodological Considerations

Q. How to ensure reproducibility in this compound’s terahertz spectral analysis for concentration detection?

Methodological Answer: Preprocess raw terahertz data with Savitzky-Golay (S-G) filters to reduce noise. Use partial least squares regression (PLSR) to correlate absorption coefficients with concentrations. Validate models using external test sets and report RMSEP (root mean squared error of prediction) .

Q. What ethical and statistical frameworks guide dose-escalation studies of this compound in vulnerable populations?

Methodological Answer: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design. Use adaptive trial designs (e.g., continual reassessment method) to minimize toxicity risks. Stratify pharmacokinetic data by renal/hepatic function and apply mixed-effects modeling .

Q. How to resolve discrepancies between in vitro MIC values and clinical outcomes for this compound?

Methodological Answer: Perform pharmacodynamic simulations using Monte Carlo methods to account for protein binding and tissue penetration. Integrate PK/PD indices (e.g., AUC/MIC) with patient-specific factors (e.g., albumin levels) in multivariate regression models .

Propiedades

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJPXUAPXNRGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037680
Record name Norfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7037680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Norfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015192
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 0.28 mg/mL at 25 °C. Solubility in water is pH dependent, increasing sharply at pH<5 or pH >10, Solubility at 25 °C (mg/mL): methanol 0.98; ethanol 1.9; acetone 5.1; chloroform 5.5; diethyl ether 0.01; benzene 0.15; ethyl acetate 0.94; octyl alcohol 5.1; glacial acetic acid 340, 1.01e+00 g/L
Record name Norfloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Norfloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8029
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Norfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015192
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal action of Norfloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination. Norfloxacin is a broad-spectrum antibiotic agent that is shown to be effective against various Gram-positive and Gram-negative bacterial species. The fluorine atom at the 6 position increases potency against gram-negative organisms, and the piperazine moiety at the 7 position is responsible for anti-pseudomonal activity, Norfloxacin usually is bactericidal in action. Like other fluoroquinolone anti-infectives, norfloxacin inhibits DNA synthesis in susceptible organisms via inhibition of type II DNA topoisomerases (DNA gyrase, topoisomerase IV)., Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).
Record name Norfloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Norfloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8029
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to light-yellow crystalline powder

CAS No.

70458-96-7
Record name Norfloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70458-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfloxacin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norfloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name norfloxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7037680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norfloxacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.810
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0F8P22L1P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Norfloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8029
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Norfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015192
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

227-228 °C, 220-221 °C, 227 - 228 °C
Record name Norfloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Norfloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8029
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Norfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015192
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.